molecular formula C15H9F3O2 B1398556 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one CAS No. 4504-94-3

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one

Numéro de catalogue: B1398556
Numéro CAS: 4504-94-3
Poids moléculaire: 278.22 g/mol
Clé InChI: LJXVSEITOIGFPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one (CAS: 4504-94-3) is a fluorinated tricyclic compound with the molecular formula C₁₅H₉F₃O₂ and a molecular weight of 278.23 g/mol . Its structure consists of a dibenzo[b,e]oxepinone core substituted with a trifluoromethyl (-CF₃) group at the 3-position, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs. The compound is commercially available for research purposes, particularly in drug discovery, and exhibits a boiling point of 394.2 ± 42.0 °C at 760 mmHg .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one typically involves the following steps:

    Formation of the Dibenzo[b,e]oxepin Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction time and by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaH in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups replacing the trifluoromethyl group.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Chemical Formula : C₁₅H₉F₃O₂
  • Molecular Weight : 278.23 g/mol
  • IUPAC Name : 3-(trifluoromethyl)-6H-benzo[c]benzoxepin-11-one

The compound features a dibenzo[b,e]oxepin structure with a trifluoromethyl group at the 3-position, which enhances its lipophilicity and biological activity compared to similar compounds without this modification .

Pharmacological Applications

  • Antidepressant Development :
    • This compound is structurally related to tricyclic antidepressants, notably doxepin. Research indicates that it can be synthesized and formulated into antidepressant drugs, showing efficacy in treating depression.
  • Analgesics :
    • The compound is also involved in the synthesis of fluradoline, an analgesic known for its pain-relieving properties. Its structural characteristics may contribute to enhanced therapeutic effects in pain management.
  • Histamine Receptor Studies :
    • It has been utilized in structural genomics to study the human histamine H1 receptor, providing insights into receptor functions and interactions with potential therapeutic agents.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • N-Arylation Reactions : The compound can be synthesized through N-arylation reactions involving 2-aminophenols and halogenated benzoic acids, yielding multifunctionalized triarylamines.
  • Chemo- and Regio-selective Reactions : These reactions are conducted under mild conditions to produce various benzo-fused N-heterocycles, showcasing the compound's versatility in organic synthesis.

Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs) :
    • The compound has been tested for its electroluminescence properties, making it a candidate for use in OLED technology. Its unique molecular structure may enhance light-emitting efficiency in electronic applications.
  • Electroluminescence Studies :
    • Research has focused on understanding the electroluminescence properties of this compound, which could lead to advancements in optoelectronic devices.

Research indicates that this compound exhibits notable biological activities due to its structural similarity to psychoactive compounds. Preliminary data suggest potential interactions with neurotransmitter receptors or metabolic enzymes, which can be further explored through molecular docking studies or binding assays.

Mécanisme D'action

The mechanism of action of 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Bioisosteres

Dibenzo[b,e]oxepin-11(6H)-one (Doxepinone)
  • Structure : Lacks the trifluoromethyl group at position 3.
  • Bioactivity: Demonstrates anthelmintic activity against Caenorhabditis elegans (IC₅₀ ≈ 300 µM) .
  • Synthesis: Produced via intramolecular acylation of 2-(phenoxymethyl)benzoic acids using SnCl₂/Cl₂CHOCH₃ (yields: 70–90%) .
Dibenzo[b,e]thiepin-11(6H)-one
  • Structural Difference: Oxygen atom in the oxepinone ring replaced with sulfur.
  • Bioactivity: Analogues like 23a–c showed enhanced PARP1 inhibition (IC₅₀: 0.75 µM for compound 19b) compared to oxepinone derivatives, likely due to improved binding affinity .
Arugosins K–N
  • Structure: Natural isopentenyl-substituted dibenzo[b,e]oxepinones with hydroxyl and methyl groups.
  • Bioactivity : Isolated from Talaromyces flavus, these compounds exhibit antifungal properties but lack systematic pharmacological profiling .

Functionalized Derivatives

O-Benzoyloxime Derivatives
  • Structure: Dibenzo[b,e]oxepinone core modified with O-benzoyloxime groups.
  • Bioactivity : Compound 6a (4-iodobenzoyloxime derivative) showed potent antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus and Candida albicans) .
3-(2,4-Difluoroanilino)-9-nitro Derivatives
  • Bioactivity: Evaluated as p38 MAPK inhibitors; crystal structure revealed a dihedral angle of 68.2° between the anilino group and oxepinone ring, influencing protein interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Bioactivity (IC₅₀/MIC) Synthesis Yield Key Applications References
3-(Trifluoromethyl)dibenzo[b,e]oxepinone -CF₃ at C3 PARP1 inhibition (IC₅₀: N/A*) 39–90%† Anticancer research
Dibenzo[b,e]oxepinone (Doxepinone) Unsubstituted core Anthelmintic (IC₅₀: 300 µM) 70–90% Antiparasitic agents
Dibenzo[b,e]thiepinone S replaces O in oxepinone ring PARP1 inhibition (IC₅₀: 0.75 µM) 75–85% Targeted cancer therapy
Arugosin M Isopentenyl, hydroxyl groups Antifungal (qualitative) N/A Natural product discovery
O-Benzoyloxime 6a 4-Iodo-benzoyloxime substituent Antimicrobial (MIC: 2–8 µg/mL) 73% Antibacterial agents

Note: *IC₅₀ data for the trifluoromethyl derivative is pending detailed pharmacological studies. †Yield varies based on synthetic route (e.g., 39% for Pd-catalyzed coupling , 90% for cyclization reactions ).

Key Research Findings

Fluorination Enhances Drug-Likeness: The trifluoromethyl group in 3-(trifluoromethyl)dibenzo[b,e]oxepinone improves metabolic stability and membrane permeability compared to non-fluorinated analogs like doxepinone .

Sulfur Substitution Boosts PARP1 Activity: Thiepinone derivatives (e.g., 23a–c) showed superior PARP1 inhibition over oxepinones, highlighting the role of sulfur in enhancing enzyme binding .

Natural vs.

Activité Biologique

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one is a tricyclic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound features a dibenzo[b,e]oxepin core with a trifluoromethyl group, which significantly influences its physicochemical properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and increased binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, such as proteins and nucleic acids. This interaction can modulate enzymatic activities and receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dibenzo[b,e]oxepin derivatives, including this compound. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Dibenzo[b,e]oxepin Derivatives

CompoundMIC (μg/mL)Target Organism
This compound50-75MRSA, E. coli
Bromomethyl derivative25-50MRSA, E. coli
Dibenzo[b,e]thiepine derivative25-50MRSA, E. coli

Studies have shown that the trifluoromethyl substitution enhances antimicrobial efficacy compared to non-substituted analogs. For instance, derivatives with the trifluoromethyl group exhibited lower Minimum Inhibitory Concentration (MIC) values against resistant strains like Methicillin-Resistant Staphylococcus Aureus (MRSA) and Escherichia coli .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of dibenzo[b,e]oxepin derivatives and evaluated their antimicrobial activity using the cup plate method against various pathogens. The results indicated that compounds with trifluoromethyl groups showed significant antibacterial activity compared to traditional antibiotics like Ofloxacin .
  • Antitumor Activity : Another investigation focused on the cytotoxic effects of dibenzoxepin derivatives on human tumor cell lines. The presence of the trifluoromethyl group was correlated with enhanced cytotoxicity against cancer cells, suggesting potential applications in cancer therapy .

Pharmacological Applications

The compound is being studied for its potential use in treating various conditions:

  • Neurological Disorders : Due to its interaction with neurotransmitter receptors, it may have applications in treating depression or anxiety.
  • Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antimicrobial therapies.
  • Cancer Treatment : Preliminary data suggest that it may inhibit tumor growth and induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the dibenzo[b,e]oxepin-11(6H)-one scaffold, and how can functional groups like trifluoromethyl be introduced?

The scaffold is synthesized via intramolecular acylation of 2-(phenoxymethyl)benzoic acid derivatives using a cooperative system of SnCl₂ and Cl₂CHOCH₃ (DCME). This method achieves high regioselectivity and tolerates diverse functional groups, enabling scalable synthesis . For trifluoromethyl substitution, electrophilic or nucleophilic trifluoromethylation can be applied post-cyclization, though specific protocols may require optimization to maintain regiochemical control .

Q. Which model systems are suitable for preliminary evaluation of anthelmintic activity in dibenzo[b,e]oxepinone derivatives?

The free-living nematode Caenorhabditis elegans is a cost-effective model for assessing anthelmintic activity. Key assays include thrashing rate measurements in liquid media (to quantify paralysis) and dose-response analyses (e.g., IC₅₀ determination). This model also allows genetic screening to identify resistance mechanisms or molecular targets .

Q. How can structural diversity be achieved in dibenzo[b,e]oxepinone derivatives for initial SAR studies?

Substituents can be introduced via:

  • Palladium-catalyzed amination of chloro-precursors (e.g., 3-chloro-9-nitrodibenzo[b,e]oxepin-11(6H)-one) with aryl amines .
  • Oxime formation at the ketone position, followed by derivatization with arylcarbamoyl groups to enhance antimicrobial activity .
  • Side-chain modifications , such as alkylation or introduction of hydrophilic groups (e.g., methoxy, hydroxyl) to improve solubility .

Advanced Research Questions

Q. What strategies optimize metabolic stability and selectivity in dibenzo[b,e]oxepinone-based kinase inhibitors?

Disubstituted derivatives with hydrophilic groups at position 9 (e.g., nitro, methoxy) show enhanced metabolic stability and p38α MAP kinase inhibition (IC₅₀ values ≤1.6 nM). Protein X-ray crystallography confirms that these substituents induce a glycine flip in the kinase hinge region, improving ATP competitiveness and selectivity (>1000-fold over other kinases). Human whole-blood assays further validate TNF-α suppression (IC₅₀ ~125 nM) . Cytochrome P-450 profiling (e.g., CYP2B6 in human liver microsomes) identifies metabolic hotspots, guiding structural refinements to reduce clearance .

Q. How do crystallographic studies inform the design of dibenzo[b,e]oxepinone derivatives targeting specific receptors?

X-ray structures of ligand-receptor complexes (e.g., human histamine H₁ receptor with doxepin, PDB: 3RZE) reveal critical interactions:

  • The oxepinone scaffold occupies a hydrophobic pocket, while the trifluoromethyl group enhances van der Waals contacts.
  • Substituents at position 3 (e.g., 2,4-difluoroanilino) form hydrogen bonds with residues like Asp107, stabilizing the binding pose . Dihedral angles between aromatic rings (e.g., 30.6°–68.2°) influence conformational flexibility and binding affinity, as shown in orthorhombic crystal structures .

Q. What experimental approaches resolve contradictions in biological activity data across different assays?

  • Mechanistic deconvolution : Compare enzyme-level inhibition (e.g., p38α IC₅₀) with cellular or whole-organism responses (e.g., TNF-α suppression in blood vs. C. elegans paralysis) to identify off-target effects .
  • Metabolite profiling : Use LC-MS to detect phase I/II metabolites that may differentially affect activity in vitro vs. in vivo .
  • Crystallographic vs. solution-state analysis : Validate binding modes observed in X-ray structures with NMR or molecular dynamics simulations to account for dynamic interactions .

Q. How can computational tools guide the design of dibenzo[b,e]oxepinone analogs with improved antimicrobial activity?

  • Docking studies : Screen oxime derivatives (e.g., O-(arylcarbamoyl)-oximes) against bacterial targets (e.g., Staphylococcus aureus Penicillin-Binding Proteins) to prioritize synthesis .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biofilm disruption efficacy to optimize substituent placement .
  • In silico ADMET prediction : Assess logP and polar surface area to balance membrane permeability and solubility for Gram-negative activity .

Q. Methodological Notes

  • Synthesis : Monitor reaction progress via ¹H-NMR to detect intermediates like methyl formate, a byproduct of DCME-mediated acylation .
  • Biological assays : Include ceftazidime as a positive control in antimicrobial screens to benchmark potency .
  • Data interpretation : Use Friedel pair analysis in crystallography to resolve absolute configurations and avoid chiral ambiguities .

Propriétés

IUPAC Name

3-(trifluoromethyl)-6H-benzo[c][1]benzoxepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXVSEITOIGFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722038
Record name 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4504-94-3
Record name 3-(Trifluoromethyl)dibenz[b,e]oxepin-11(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4504-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.